molecular formula C17H17N3O5S B2600057 N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide CAS No. 942007-17-2

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide

Cat. No. B2600057
CAS RN: 942007-17-2
M. Wt: 375.4
InChI Key: INZRPALZVLKOOY-UHFFFAOYSA-N
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Description

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide, also known as NSC-741909, is a synthetic compound that has shown promising results in scientific research for its potential use in cancer treatment.

Scientific Research Applications

1. Molecular Structure and Applications

Quinolinones, a class of bicyclic organic compounds to which N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide belongs, have been studied for their versatile applications. These compounds can adapt their molecular structures with different ligands for applications in pharmacy, medicine, physics, and engineering. Their crystallographic structures and intermolecular interactions have been evaluated using X-ray diffraction and Hirshfeld surface analysis, demonstrating their potential in drug design and material science (Michelini et al., 2019).

2. Pro-apoptotic Effects in Cancer Therapy

New sulfonamide derivatives, including those structurally related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide, have been synthesized and evaluated for their pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells. These compounds have shown significant potential in reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes, indicating their applicability in cancer therapy (Cumaoğlu et al., 2015).

3. Neuroprotective and Psychoactive Properties

Studies on the psycho- and neurotropic properties of novel quinolin-4-ones have identified compounds with specific sedative effects, anti-amnesic activity, and antihypoxic effects. These findings suggest the utility of these compounds in developing treatments for neurological conditions and exploring their psychoactive properties (Podolsky et al., 2017).

4. Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, closely related to the compound , have been identified with high binding affinities for the 5-HT(6) serotonin receptor. These compounds exhibit selectivity over other serotonin and dopamine receptors, highlighting their potential in treating disorders associated with the serotonin system (Park et al., 2011).

5. Antibacterial Properties

A series of derivatives structurally related to N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide have been synthesized and evaluated for their antibacterial properties. Molecular docking studies and antibacterial evaluations indicate that these compounds show promising activity against various bacterial strains, suggesting their potential in developing new antibacterial agents (Ravichandiran et al., 2015).

properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-26(24,25)19-10-2-3-13-11-14(6-9-16(13)19)18-17(21)12-4-7-15(8-5-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZRPALZVLKOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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